molecular formula C11H11FN2 B13329464 3-(azetidin-3-yl)-6-fluoro-1H-indole

3-(azetidin-3-yl)-6-fluoro-1H-indole

Cat. No.: B13329464
M. Wt: 190.22 g/mol
InChI Key: SIIKKROWVJPDET-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-6-fluoro-1H-indole is a heterocyclic compound featuring an indole scaffold substituted with a fluorine atom at the 6-position and an azetidine ring at the 3-position. The fluorine atom at C-6 enhances metabolic stability and modulates electronic properties, making this compound of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders or kinase inhibition .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

3-(azetidin-3-yl)-6-fluoro-1H-indole

InChI

InChI=1S/C11H11FN2/c12-8-1-2-9-10(7-4-13-5-7)6-14-11(9)3-8/h1-3,6-7,13-14H,4-5H2

InChI Key

SIIKKROWVJPDET-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CNC3=C2C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the indole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or DMF (dimethylformamide).

Industrial Production Methods

For industrial production, the synthesis of 3-(azetidin-3-yl)-6-fluoro-1H-indole can be scaled up using continuous flow reactors to ensure consistent quality and yield. Green chemistry principles are often applied to minimize the use of hazardous reagents and to improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-6-fluoro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

3-(azetidin-3-yl)-6-fluoro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which is crucial for its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Substituted-6-fluoro-1H-indole Derivatives

Compound Name Substituent at C-3 Molecular Formula Molecular Weight Melting Point (°C) Notable Properties/Applications References
3-(Azetidin-3-yl)-6-fluoro-1H-indole Azetidin-3-yl C₁₁H₁₁FN₂ 200.22* N/A Potential kinase/CNS targeting
3-(Cyclopropylmethyl)-6-fluoro-1H-indole Cyclopropylmethyl C₁₂H₁₂FN 189.23 N/A Lab reagent; structural analog
6-Fluoro-3-(dimethylaminomethyl)indole Dimethylaminomethyl C₁₁H₁₃FN₂ 192.24 N/A Lab chemical (e.g., [(6-fluoro-1H-indol-3-yl)methyl]dimethylamine)
3-(1H-Imidazol-5-yl)-6-chloro-1H-indole 1H-Imidazol-5-yl C₁₅H₁₁ClN₄ 300.73 180–181 Synthetic intermediate; characterized by IR/NMR
6-(Trifluoromethyl)-1H-indole Trifluoromethyl C₉H₆F₃N 185.15 N/A High lipophilicity; agrochemical uses
(E)-3-(2-(1H-Tetrazol-5-yl)vinyl)-6-fluoro-1H-indole Tetrazolyl-vinyl C₁₁H₇FN₆ 242.21 N/A Bioactive scaffold (e.g., LM10 inhibitor)

*Calculated using empirical formula.

Key Observations:

Substituent Effects on Bioactivity: The azetidin-3-yl group (as in the target compound) offers a compact, rigid structure that may enhance binding affinity to enzymatic pockets compared to bulkier groups like cyclopropylmethyl . Fluorine at C-6 improves metabolic stability across all analogs, as seen in 6-fluoro-3-(dimethylaminomethyl)indole, which is stable under laboratory conditions .

Physical Properties: Melting points are available only for non-fluorinated imidazole-indole hybrids (e.g., 180–181°C for compound 40 in ), suggesting fluorination reduces crystallinity in some cases. The trifluoromethyl group in 6-(trifluoromethyl)-1H-indole increases molecular weight (185.15 g/mol) and lipophilicity, critical for membrane permeability .

Synthetic Accessibility: Azetidine-containing indoles (e.g., in ) often require multi-step synthesis, including protection/deprotection strategies, whereas dimethylaminomethyl derivatives () are synthesized via straightforward alkylation.

Safety data for [(6-fluoro-1H-indol-3-yl)methyl]dimethylamine () highlight its use in manufacturing, underscoring the industrial relevance of fluorinated indoles.

Biological Activity

3-(azetidin-3-yl)-6-fluoro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of a fluorine atom at the 6-position of the indole structure enhances its pharmacological properties, making it a candidate for further research in drug development.

The synthesis of this compound typically involves the reaction of azetidine derivatives with fluorinated indole precursors. This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, which can exhibit varied biological activities .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of key enzymes or modulation of receptor activity, which is crucial for its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM) Notes
MCF-7 (Breast Cancer)0.075Low toxicity in non-cancerous cells
Hs578T (Triple-Negative Breast Cancer)0.033Significant antiproliferative activity
MDA-MB-231 (Breast Cancer)0.620Effective against aggressive cancer types

The compound exhibits low toxicity towards non-cancerous cells while maintaining potent activity against cancerous cells, making it a promising candidate for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Studies indicate effective inhibition against strains such as:

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus15.6Comparable to standard antibiotics
Escherichia coli12.5Effective against resistant strains

Case Studies

One notable study explored the efficacy of this compound in vivo, demonstrating significant tumor reduction in murine models of breast cancer. The study reported a marked decrease in tumor size after treatment compared to control groups, reinforcing the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(azetidin-3-yl)-6-fluoro-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with fluorinated indole precursors. For example, indole derivatives can undergo nucleophilic substitution or cross-coupling reactions with azetidine-containing reagents. Evidence from similar compounds (e.g., 6-fluoroindole derivatives) suggests using catalysts like Fe(II) phthalocyanine and bases such as cesium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (~140°C) to achieve moderate yields (42–55%) . Purification often employs flash column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., NH stretches in indole). Thin-layer chromatography (TLC) and HPLC are used to assess purity (>95%) .

Q. How can researchers optimize purification strategies for this compound, particularly when scaling up synthesis?

  • Methodological Answer : For scale-up, preparative HPLC or recrystallization from ethanol/water mixtures may improve recovery. Evidence from fluorinated indole analogs highlights the importance of solvent polarity in minimizing fluorine-related side reactions. Avoid prolonged exposure to acidic/basic conditions to prevent azetidine ring opening .

Advanced Research Questions

Q. What biological targets are associated with this compound, and how can its activity be evaluated in vitro?

  • Methodological Answer : The compound’s azetidine and indole moieties suggest potential kinase or GPCR modulation. Target-specific assays (e.g., kinase inhibition profiling) and cellular viability assays (MTT or apoptosis markers) are recommended. Patent data on related azetidine-indole hybrids indicate utility in oncology, with IC₅₀ determinations via fluorescence-based enzymatic assays .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural refinement?

  • Methodological Answer : Fluorine’s electron-withdrawing effects can disrupt crystal packing. Use slow evaporation in dichloromethane/hexane to grow single crystals. SHELXL refines structures by modeling disorder in the azetidine ring and applying anisotropic displacement parameters. Twinning or low-resolution data may require the TWIN/BASF commands for correction .

Q. How do structural modifications (e.g., substituent position on indole or azetidine) affect the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce methyl or methoxy groups to the indole ring to enhance lipophilicity (logP) and blood-brain barrier penetration. Replace fluorine with chloro or trifluoromethyl groups to evaluate metabolic stability via liver microsome assays. SAR studies on fluorinated indole-carboxamides show that 6-fluoro substitution improves target binding affinity .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀). Cross-reference with structural analogs (e.g., 6-trifluoromethylindole derivatives) to isolate fluorine-specific effects .

Methodological and Technical Considerations

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS, focusing on azetidine ring hydrolysis or defluorination. Use deuterated solvents in NMR to track real-time stability .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinases or receptors. QSAR models trained on fluorinated indole datasets can predict ADMET properties. Validate with free-energy perturbation (FEP) calculations for accurate ΔΔG binding estimates .

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